molecular formula C21H27N3O4S2 B5494816 N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea

N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea

Cat. No. B5494816
M. Wt: 449.6 g/mol
InChI Key: AHNAXXKQMXMEGG-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative, which contains a thiourea functional group (-NH-CS-NH-). It also has a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains sulfonyl and methoxy groups, which can significantly affect its chemical properties and biological activity.


Chemical Reactions Analysis

Thioureas can participate in a variety of chemical reactions, including acting as ligands for metal ions and serving as building blocks for heterocyclic compounds . The presence of the sulfonyl group could also make the compound susceptible to reactions such as sulfonylation.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperidine derivatives are found in a variety of pharmaceuticals and can have a wide range of biological activities .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, as well as their potential biological activities. Given the presence of the piperidine ring and the sulfonyl group, this compound could have interesting pharmaceutical properties .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-15-5-4-12-24(14-15)30(25,26)18-9-6-16(7-10-18)22-21(29)23-17-8-11-19(27-2)20(13-17)28-3/h6-11,13,15H,4-5,12,14H2,1-3H3,(H2,22,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNAXXKQMXMEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea

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